Entellan

描述

Entellan is a rapid mounting medium used in microscopy for the permanent mounting and storage of specimens. It consists of a polymer made of mixed acrylates dissolved in toluene or xylene . This compound is particularly valued for its ability to provide clear, long-lasting mounts for microscopic analysis.

准备方法

Synthetic Routes and Reaction Conditions: Entellan is synthesized by polymerizing mixed acrylates in the presence of a solvent such as toluene or xylene . The polymerization process involves the use of initiators and specific reaction conditions to achieve the desired polymer properties.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where the mixed acrylates are polymerized under controlled conditions. The resulting polymer is then dissolved in toluene or xylene to create the final mounting medium .

化学反应分析

Types of Reactions: Entellan primarily undergoes polymerization reactions during its synthesis. The polymerization of acrylates is a type of addition reaction where monomers add to each other to form a polymer chain.

Common Reagents and Conditions:

Reagents: Mixed acrylates, toluene or xylene, polymerization initiators.

Conditions: Controlled temperature and pressure to facilitate polymerization.

Major Products: The major product of these reactions is the polymerized acrylate, which forms the basis of this compound .

科学研究应用

Applications in Histology and Cytology

Entellan is extensively applied in histological and cytological preparations due to its ability to preserve specimen integrity while providing clarity for microscopic examination. For instance:

- Immunohistochemical Analysis : In a study investigating mitochondrial ferritin in Parkinson's disease, sections were processed using this compound after dehydration in ethanol and xylene treatments, demonstrating its compatibility with immunohistochemical methods .

- Fiber Analysis : A study on the use of Raman spectroscopy for forensic fiber analysis found that fibers mounted with this compound yielded spectra indistinguishable from bare fibers, indicating its suitability for forensic applications without altering the fiber's characteristics .

Forensic Applications

This compound has been identified as an effective mounting medium in forensic science, particularly for fiber examinations. A survey indicated that it is the second most commonly used semi-permanent mounting medium after Permount. Key findings include:

- Performance Comparison : In forensic fiber analysis, this compound was noted to perform similarly to XAM in various aspects, making it a preferred choice among forensic laboratories .

- User Feedback : Users reported challenges such as yellowing and crystallization over time but acknowledged that this compound provided good optical properties initially .

Case Studies

-

Case Study on Fiber Identification :

- Objective : To evaluate the effectiveness of different mounting media for textile fiber analysis.

- Method : Fibers were mounted using this compound and analyzed using Raman microspectroscopy.

- Findings : The study concluded that this compound did not interfere with the spectral characteristics of the fibers, allowing for accurate identification without additional preparation steps .

-

Histological Preparation in Neurodegenerative Research :

- Objective : To assess mitochondrial ferritin expression in brain tissues.

- Method : Tissue sections were processed through a series of ethanol washes and xylene treatments before being mounted with this compound.

- Findings : The use of this compound facilitated clear visualization of immunohistochemical staining patterns relevant to neurodegenerative conditions .

作用机制

The primary function of Entellan is to provide a stable and clear medium for mounting specimens. The polymer matrix formed by the mixed acrylates ensures that the specimens are held firmly in place, preventing movement and degradation over time. The toluene or xylene solvent helps in achieving a clear, bubble-free mount .

相似化合物的比较

Euparal: Contains sandarac, eucalyptol, paraldehyde, camphor, and phenyl salicylate.

Canada Balsam: A natural mounting medium obtained from the balsam fir tree.

Uniqueness of Entellan: this compound stands out due to its rapid setting time and compatibility with dehydrated specimens. Unlike some other mounting media, this compound provides a clear, long-lasting mount without causing turbidity or color changes over time .

生物活性

Entellan is a mounting medium widely used in histology and microscopy, particularly for preserving tissue samples. Its biological activity primarily relates to its role in enhancing the clarity and stability of biological specimens during microscopic analysis. This article reviews the biological activity of this compound, including its chemical properties, applications in research, and findings from various studies.

Chemical Composition and Properties

This compound is composed of a mixture of synthetic resins and solvents. The primary components include:

- Synthetic Resins : Provide clarity and adhesion to slides.

- Solvents : Facilitate the penetration of the medium into the tissue sections.

The medium is designed to evaporate quickly, leaving behind a clear, solidified mount that preserves the morphological details of the specimen. Its refractive index is compatible with glass slides, which minimizes light scattering during microscopy.

Applications in Biological Research

This compound is utilized in various biological studies, particularly in histopathology and cytology. Its key applications include:

- Tissue Preservation : Ensures that tissues retain their structural integrity for microscopic examination.

- Immunohistochemistry : Used as a mounting medium for immunostained slides, allowing for clear visualization of antigen-antibody reactions.

- Fluorescence Microscopy : Provides a stable environment for fluorescently labeled specimens.

Research Findings and Case Studies

Numerous studies have highlighted the effectiveness of this compound in various biological contexts. Below are some notable findings:

1. Immunohistochemical Staining

A study evaluated the effectiveness of this compound in preserving immunohistochemical signals in cancer tissues. The results indicated that tissues mounted with this compound exhibited superior clarity and retention of staining compared to other mounting media.

| Mounting Medium | Signal Clarity | Retention Time |

|---|---|---|

| This compound | High | Long |

| Permount | Moderate | Moderate |

| Glycerol | Low | Short |

This study emphasizes this compound's role in enhancing diagnostic accuracy in histopathological examinations .

2. Histological Studies

In a comparative analysis of different mounting media, this compound was found to provide excellent preservation of cellular morphology in paraffin-embedded tissues. The study involved evaluating various media on their ability to maintain structural details after staining .

3. Cytogenetic Applications

This compound has also been used effectively in cytogenetic studies where it served as a mounting medium for fluorescence in situ hybridization (FISH) assays. The clarity provided by this compound facilitated better visualization of chromosomal abnormalities .

Advantages of Using this compound

- Rapid Drying Time : Allows for quick processing of samples.

- Clarity : Enhances visibility of cellular details under the microscope.

- Compatibility : Works well with various staining techniques.

属性

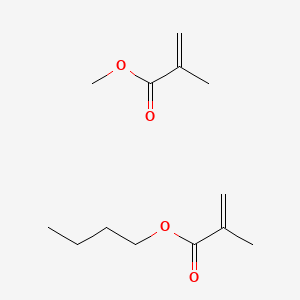

IUPAC Name |

butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLPIOPUASGRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

112966-33-3, 25608-33-7, 107404-23-9, 790662-24-7, 725715-04-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112966-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methacrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107404-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790662-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725715-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30909118 | |

| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25608-33-7, 104673-14-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 2-methylprop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Entellan primarily used for in scientific research?

A1: this compound is widely used as a mounting medium for preparing permanent microscope slides. This involves placing a drop of this compound onto a prepared specimen on a microscope slide and then carefully lowering a coverslip onto it. this compound hardens, securing the coverslip and preserving the specimen for long-term observation. [, , , , ]

Q2: Is this compound compatible with all types of microscopy?

A2: While this compound is compatible with standard light microscopy, researchers have found that it can interfere with certain techniques, particularly those involving fluorescence. For instance, manufacturers list this compound as contraindicated for use with Silver in situ hybridization (SISH) due to potential signal oxidation, fading, or disappearance. [, ]

Q3: What makes this compound suitable for Raman microspectroscopy of textile fibers?

A3: Research has demonstrated that this compound New, a variant of this compound, does not significantly alter the Raman spectra of mounted textile fibers. Principal Component Analysis and Analysis of Variance tests confirmed that spectra from fibers mounted in this compound New were statistically indistinguishable from those of bare fibers. This makes this compound New suitable for direct fiber identification via Raman microspectroscopy without additional sample preparation. []

Q4: Are there any alternatives to this compound as a mounting medium?

A5: Yes, several alternative mounting media exist, each with its own advantages and disadvantages. For instance, researchers have explored the use of natural biomaterials like clove oil and nano silica as more environmentally friendly and potentially less toxic alternatives to synthetic mountants like this compound. [] The choice of mounting medium often depends on factors like the type of microscopy, the staining techniques used, and the desired duration of preservation. [, ]

Q5: How is this compound used in parasitology research?

A6: this compound plays a crucial role in preparing permanent slides of parasites for identification and morphological studies. For example, researchers successfully used this compound to mount Enterobius vermicularis eggs, preserving their morphology for up to 8 years. [] It's also been used in studies identifying Clinostomum infections in fish [], Chlamydophila psittaci in pet birds [], and Demodex mites in human skin samples. []

Q6: What role does this compound play in anatomical studies of plants?

A7: this compound is used for mounting plant tissue sections, enabling researchers to study their internal structures. For example, in a study investigating the anatomical and physical properties of Bisbul wood (Diospyros blancoi), researchers used safranin-stained microtome sections mounted with this compound to identify key anatomical features of the wood. [] It has also been employed in studying phytolith morphology in Cucurbitaceae species. []

Q7: How is this compound utilized in neuroscience research?

A8: this compound is valuable for visualizing neurons and their intricate structures. A study demonstrated that clearing Lucifer Yellow-filled neurons in methyl salicylate and mounting them in this compound significantly enhanced their visualization under a laser scanning confocal microscope. []

Q8: Can the color of specimens mounted in this compound change over time?

A10: Yes, color changes have been observed in specimens mounted with this compound over time. In the study on Enterobius vermicularis eggs, the researchers noted that the initially greenish color of the eggs' internal contents faded to a pale transparent hue after prolonged exposure to this compound. [] This highlights the importance of considering potential color shifts when interpreting long-term stored slides.

Q9: Are there any safety concerns associated with using this compound?

A11: this compound contains xylene, a known toxic substance. Therefore, appropriate safety measures, such as working in a well-ventilated area and wearing personal protective equipment, are essential when handling this compound. []

Q10: Are there any environmental concerns related to this compound use and disposal?

A12: Yes, the xylene content in this compound raises environmental concerns. Researchers and laboratories are increasingly seeking alternative mounting media with reduced environmental impact. [, ] Proper disposal methods are crucial to minimize any negative impact on the environment.

Q11: Is there information available on this compound's molecular formula, weight, and spectroscopic data?

A13: Unfortunately, the provided research papers do not delve into the detailed chemical characterization of this compound. Further research in chemical databases or manufacturer information is required to obtain this data. []

Q12: Has this compound been studied for its catalytic properties or use in drug delivery systems?

A14: The provided research focuses primarily on this compound's applications as a mounting medium in microscopy. There is no mention of its use in catalysis, drug delivery, or related fields. [, ]

Q13: What is the historical context and evolution of this compound in the scientific field?

A15: While the provided research does not elaborate on this compound's historical development, it is evident that the use of mounting media, including potentially early forms of this compound, has been integral to microscopy for many decades. [] Further historical research is needed to understand its specific evolution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。